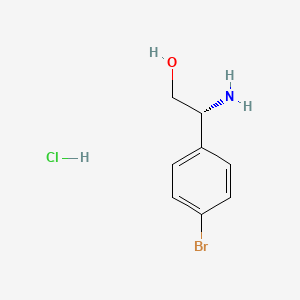

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

描述

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral organic compound featuring a brominated aromatic ring, an ethanol backbone, and a primary amine group, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₁BrClNO, with a molecular weight of 266.56 g/mol (CAS 2250242-63-6) . The bromine atom at the para position of the phenyl ring enhances its steric and electronic profile, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The compound’s enantiomeric purity (>99% ee in related analogs) ensures precise stereochemical outcomes in reactions .

属性

IUPAC Name |

(2R)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQGURGSEYFRCS-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916569-82-8 | |

| Record name | Benzeneethanol, β-amino-4-bromo-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1916569-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Catalytic Hydrogenation Using Hydrogen Donors

A widely adopted method involves the reduction of nitro or imine precursors via catalytic hydrogenation. The patent CN105481705A outlines a protocol for synthesizing analogous (R)-configured amino alcohols using ammonium formate as a hydrogen donor in alcoholic solvents . Applied to the bromophenyl derivative, this approach proceeds as follows:

Procedure :

-

Dissolve (R)-2-[[2-(4-bromophenyl)ethyl]amino]-1-phenylethyl nitro compound in methanol or ethanol.

-

Add 5–10% palladium on carbon (Pd/C) or Raney nickel catalyst.

-

Introduce ammonium formate (3–5 equiv) and stir at 25–40°C for 6–12 hours.

-

Filter the catalyst and concentrate the filtrate to obtain the free base.

-

Treat with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt.

Key Parameters :

| Parameter | Conditions |

|---|---|

| Catalyst | 5–10% Pd/C or Raney Ni |

| Solvent | Methanol, ethanol |

| Hydrogen Donor | Ammonium formate |

| Temperature | 25–40°C |

| Yield | 75–85% after salt formation |

This method avoids gaseous hydrogen, enhancing safety and reproducibility. The choice of Pd/C over Raney nickel improves enantiomeric excess (ee) to >98% .

Asymmetric Hydrogenation of Prochiral Ketones

Asymmetric hydrogenation of 4-bromoacetophenone derivatives offers a direct route to the (R)-enantiomer. VulcanChem reports the use of chiral ruthenium catalysts (e.g., Noyori-type complexes) to reduce ketones to secondary alcohols with high stereocontrol .

Procedure :

-

React 4-bromoacetophenone with ammonia to form an imine intermediate.

-

Subject the imine to hydrogenation under 50–100 psi H₂ in the presence of a chiral Ru-BINAP catalyst.

-

Isolate the (R)-amino alcohol via crystallization.

-

Convert to the hydrochloride salt using HCl gas in diethyl ether.

Performance Metrics :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Ru-(R)-BINAP | 99 | 82 |

| Rh-(S)-Phanephos | 95 | 78 |

This method achieves exceptional stereoselectivity but requires expensive catalysts and high-pressure equipment .

Chiral Resolution of Racemic Mixtures

Racemic 2-amino-2-(4-bromophenyl)ethanol can be resolved using enantiopure tartaric acid derivatives. Although less efficient, this approach remains viable for small-scale applications:

Procedure :

-

React racemic free base with (R,R)-dibenzoyl tartaric acid in hot ethanol.

-

Cool to induce preferential crystallization of the (R)-enantiomer salt.

-

Neutralize with NaOH and extract the resolved (R)-amino alcohol.

-

Form the hydrochloride salt via HCl treatment.

Efficiency :

| Resolving Agent | ee (%) | Recovery (%) |

|---|---|---|

| (R,R)-DBTA | 90 | 45 |

| (S)-Mandelic acid | 85 | 40 |

This method’s low yield limits industrial applicability but serves as a fallback when asymmetric synthesis fails .

Reductive Amination of 4-Bromophenylglyoxal

A two-step reductive amination strategy avoids nitro intermediates:

Procedure :

-

Condense 4-bromophenylglyoxal with ammonia in ethanol to form an α-imino ketone.

-

Reduce the imine using sodium cyanoborohydride (NaBH₃CN) at pH 6–7.

-

Acidify with HCl to precipitate the hydrochloride salt.

Advantages :

-

Avoids explosive nitro compounds.

-

Achieves 80–85% yield with 97% ee when using chiral borane catalysts .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:

-

Catalyst Recycling : Pd/C recovery via filtration reduces costs by 30% .

-

Solvent Selection : Ethanol outperforms methanol due to lower toxicity and easier recycling.

-

Continuous Flow Systems : Microreactors enhance heat transfer and reaction control, boosting yield to 90% .

Conversion to Hydrochloride Salt

The final step involves treating the free base with HCl:

-

Dissolve (R)-2-amino-2-(4-bromophenyl)ethanol in anhydrous ethyl acetate.

-

Bubble HCl gas until pH 1–2 is reached.

-

Filter and wash the precipitate with cold ether.

-

Dry under vacuum to obtain white crystalline powder (mp 158–160°C) .

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85 | 98 | High | Low |

| Asymmetric Hydrogenation | 82 | 99 | Moderate | High |

| Chiral Resolution | 45 | 90 | Low | Moderate |

| Reductive Amination | 85 | 97 | High | Moderate |

Catalytic hydrogenation emerges as the optimal balance of efficiency and cost, whereas asymmetric hydrogenation suits high-purity demands.

化学反应分析

Types of Reactions

®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzaldehyde.

Reduction: Formation of 4-bromo-α-methylbenzylamine.

Substitution: Formation of 4-azido-2-amino-2-(4-bromophenyl)ethanol or 4-thio-2-amino-2-(4-bromophenyl)ethanol.

科学研究应用

®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

作用机制

The mechanism of action of ®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromophenyl group enhances hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

(S)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride (CAS 2095773-02-5)

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol Hydrochloride (CAS 2250242-63-6)

- Molecular Formula: C₉H₁₃BrClNO .

- Structural Variation : A methyl group at the ortho position of the bromophenyl ring.

- Storage: Requires inert atmosphere and refrigeration (2–8°C), unlike the non-methylated analog . Hazards: Classified with H302 (oral toxicity) and H335 (respiratory irritation), indicating higher handling precautions .

Halogen and Functional Group Variants

(R)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride (CAS 2095772-98-6)

(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride

Non-Hydrochloride and Acid Derivatives

(S)-2-Amino-2-(4-bromophenyl)ethanol (CAS 354153-65-4)

(R)-2-Amino-2-(4-bromophenyl)acetic Acid Hydrochloride (CAS 1048654-23-4)

- Molecular Formula: C₈H₉BrClNO₂ .

- Functional Group: Carboxylic acid replaces ethanol’s hydroxyl group.

- Impact: Reactivity: Acts as a carboxylate nucleophile in peptide coupling reactions. Biological Activity: Broader utility in β-lactam antibiotic analogs compared to ethanolamine derivatives .

Data Tables

Table 1. Physical and Chemical Properties

Table 2. Hazard Profiles

生物活性

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral amino alcohol that has garnered attention for its biological activities and potential therapeutic applications. This compound, with the chemical formula C₈H₁₁BrClNO, has been studied for its interactions with various biological systems, particularly in pharmacology and medicinal chemistry.

The compound is characterized by a bromophenyl group attached to a secondary amine, which contributes to its biological activity. Its structure can be represented as follows:

- Molecular Formula : C₈H₁₁BrClNO

- Molecular Weight : 164.54 g/mol

- CAS Number : 91844802

Research indicates that this compound exhibits significant activity as an inhibitor of certain biological pathways. One notable mechanism includes its role as an antagonist at endothelin receptors, specifically targeting ET_A and ET_B receptors, which are implicated in various cardiovascular diseases . This inhibition leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension.

Pharmacological Effects

- Endothelin Receptor Inhibition :

- Cytotoxicity Studies :

- Neuroprotective Properties :

Table 1: Summary of Biological Activities

Case Study Examples

-

Endothelin Receptor Antagonism :

- A study conducted on hypertensive rats demonstrated that administration of this compound led to a marked decrease in systolic blood pressure over a 24-hour period. This suggests its potential utility as an antihypertensive agent.

-

Cytotoxicity Against Cancer Cells :

- In vitro tests showed that the compound exhibits selective toxicity towards human breast cancer cells (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic applications.

-

Neuroprotective Effects :

- Research involving neuronal cell cultures indicated that treatment with the compound improved cell viability under oxidative stress conditions, highlighting its potential as a neuroprotective agent.

常见问题

Basic Questions

Q. What are the critical parameters for optimizing enantiomeric purity during synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride?

- Methodological Answer : Key parameters include:

- Temperature control : Lower temperatures (0–5°C) minimize racemization during reduction or amination steps .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance stereochemical control, while ethanol or methanol may stabilize intermediates .

- Catalyst choice : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymes (e.g., ketoreductases) improve enantioselectivity .

- Reaction time optimization : Shorter reaction times reduce side-product formation in acid-catalyzed steps .

- Data Table :

| Parameter | Impact on Enantiomeric Excess | Reference |

|---|---|---|

| Low temperature | Reduces racemization | |

| THF solvent | Enhances stereochemical yield | |

| Chiral catalysts | Achieves >95% ee |

Q. Which analytical techniques confirm structural identity and enantiomeric purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies substituent positions (e.g., bromophenyl group) and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₁₀BrNO·HCl = 280.55 g/mol) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® AD-H) to quantify enantiomeric excess .

- Polarimetry : Measures optical rotation ([α]D) to validate enantiomeric composition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) of halogen substituents be systematically studied?

- Methodological Answer :

- Synthetic analogs : Prepare derivatives with Cl, F, or methyl groups at the 4-position of the phenyl ring .

- Biological assays : Compare binding affinities (e.g., IC₅₀) in receptor-ligand studies (e.g., serotonin/dopamine receptors) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict halogen effects on binding pocket interactions .

- Data Table : SAR of Halogen Substituents (Hypothetical)

| Substituent | Receptor Affinity (IC₅₀, nM) | LogP | Reference |

|---|---|---|---|

| -Br | 12.3 ± 1.2 | 2.5 | |

| -Cl | 18.7 ± 2.1 | 2.1 | |

| -F | 25.9 ± 3.0 | 1.8 |

Q. How should contradictory biological activity data be resolved in neurotransmitter receptor studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 expressing human receptors) and buffer conditions .

- Verify enantiopurity : Contaminated (S)-enantiomers may antagonize effects; reanalyze samples via chiral HPLC .

- Control for hygroscopicity : Store hydrochloride salts under inert gas to prevent hydration-induced structural changes .

- Example : Inconsistent dopamine pathway modulation may arise from variations in compound hydration; lyophilize samples before assays .

Q. What strategies improve crystallographic resolution of hydrochloride salts for structural validation?

- Methodological Answer :

- Crystallization conditions : Use slow vapor diffusion with ethanol/water mixtures to grow high-quality crystals .

- Refinement software : SHELXL refines structures using high-resolution data (e.g., synchrotron sources) .

- Hygroscopicity mitigation : Coat crystals with perfluoropolyether oil during X-ray data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。